
Neuropeptide Y (3-36), human
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuropeptide Y (3-36), human, is a metabolite of neuropeptide Y generated by dipeptidyl peptidase-4. It is a selective Y2 receptor agonist, effectively reducing the release of norepinephrine via the Y2 receptor . Neuropeptide Y is a 36-amino acid peptide widely distributed in the central and peripheral nervous systems, involved in various physiological processes such as food intake, energy metabolism, and emotional expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neuropeptide Y (3-36) involves the cleavage of neuropeptide Y by dipeptidyl peptidase-4. The synthetic procedure for the preparation of neuropeptide Y (3-36) includes the use of a precursor peptide, which is then processed to yield the desired fragment .
Industrial Production Methods: Industrial production of neuropeptide Y (3-36) typically involves recombinant DNA technology, where the gene encoding the precursor peptide is inserted into a suitable expression system, such as bacteria or yeast. The expressed peptide is then purified and processed to obtain neuropeptide Y (3-36).
Chemical Reactions Analysis
Types of Reactions: Neuropeptide Y (3-36) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of neuropeptide Y (3-36), while reduction may yield reduced derivatives.
Scientific Research Applications
Neuropeptide Y (3-36) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide chemistry and reactions.
Biology: Investigated for its role in regulating food intake, energy metabolism, and emotional expression.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
Neuropeptide Y (3-36) exerts its effects by binding to the Y2 receptor, a G-protein coupled receptor. This binding inhibits the release of norepinephrine and other neurotransmitters, leading to various physiological effects such as reduced food intake and modulation of emotional responses . The molecular targets and pathways involved include the central and peripheral nervous systems, where neuropeptide Y (3-36) interacts with specific receptors to regulate various biological processes .
Comparison with Similar Compounds
Neuropeptide Y (3-36) is structurally similar to other peptides in the neuropeptide Y family, including:
Peptide YY (PYY): Shares structural similarities and is involved in regulating food intake and energy metabolism.
Pancreatic Polypeptide (PP): Also shares structural similarities and is involved in regulating pancreatic functions and appetite.
Uniqueness: Neuropeptide Y (3-36) is unique in its selective agonism of the Y2 receptor, which distinguishes it from other peptides in the neuropeptide Y family. This selective binding allows it to specifically modulate the release of norepinephrine and other neurotransmitters, leading to distinct physiological effects .
Properties
Molecular Formula |
C175H269N53O54S |
|---|---|
Molecular Weight |
4011 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C175H269N53O54S/c1-15-85(7)136(166(277)220-118(73-128(179)237)157(268)212-113(67-84(5)6)160(271)224-137(86(8)16-2)167(278)225-138(91(13)231)168(279)208-105(30-22-61-194-175(188)189)145(256)206-107(50-53-127(178)236)150(261)204-103(28-20-59-192-173(184)185)146(257)210-111(139(181)250)68-92-34-42-97(232)43-35-92)223-161(272)116(71-95-40-48-100(235)49-41-95)215-156(267)117(72-96-78-190-82-196-96)216-148(259)104(29-21-60-193-174(186)187)205-153(264)112(66-83(3)4)211-142(253)88(10)198-162(273)123(81-230)222-155(266)115(70-94-38-46-99(234)47-39-94)214-154(265)114(69-93-36-44-98(233)45-37-93)213-147(258)102(27-19-58-191-172(182)183)202-140(251)87(9)197-144(255)109(56-65-283-14)207-158(269)120(76-134(246)247)218-151(262)108(52-55-132(242)243)203-141(252)89(11)199-164(275)125-32-24-62-226(125)169(280)90(12)200-152(263)119(75-133(244)245)217-149(260)106(51-54-131(240)241)201-130(239)79-195-163(274)124-31-23-63-227(124)171(282)122(74-129(180)238)221-159(270)121(77-135(248)249)219-165(276)126-33-25-64-228(126)170(281)110(26-17-18-57-176)209-143(254)101(177)80-229/h34-49,78,82-91,101-126,136-138,229-235H,15-33,50-77,79-81,176-177H2,1-14H3,(H2,178,236)(H2,179,237)(H2,180,238)(H2,181,250)(H,190,196)(H,195,274)(H,197,255)(H,198,273)(H,199,275)(H,200,263)(H,201,239)(H,202,251)(H,203,252)(H,204,261)(H,205,264)(H,206,256)(H,207,269)(H,208,279)(H,209,254)(H,210,257)(H,211,253)(H,212,268)(H,213,258)(H,214,265)(H,215,267)(H,216,259)(H,217,260)(H,218,262)(H,219,276)(H,220,277)(H,221,270)(H,222,266)(H,223,272)(H,224,271)(H,225,278)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H4,182,183,191)(H4,184,185,192)(H4,186,187,193)(H4,188,189,194)/t85-,86-,87-,88-,89-,90-,91+,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,136-,137-,138-/m0/s1 |
InChI Key |
QQOBHTXYNMYKOL-DSXOWAILSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


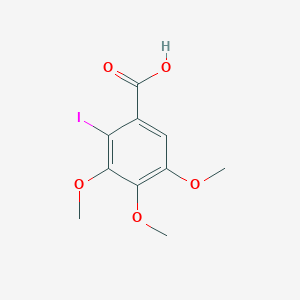
![2-[6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B13386594.png)
![(2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386595.png)
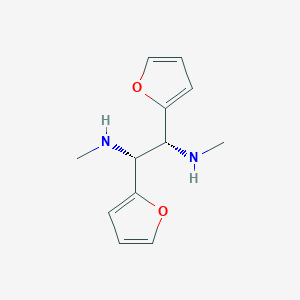
![1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B13386607.png)

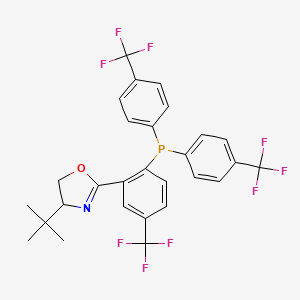
![But-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B13386638.png)
![6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B13386642.png)
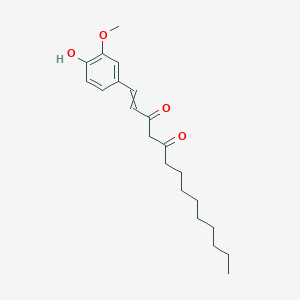
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid](/img/structure/B13386658.png)
![5-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B13386677.png)
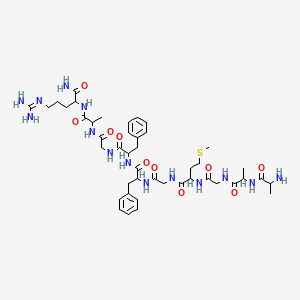
![2-[2-[2-(3,5-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13386687.png)
